DL-Tyrosine-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480570 | |
| Record name | DL-Tyrosine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35693-13-1 | |
| Record name | DL-Tyrosine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35693-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Diethyl Oximinomalonate-¹⁵N
The process begins with the preparation of diethyl oximinomalonate-¹⁵N, where Na¹⁵NO₂ reacts with diethyl malonate under acidic conditions. Key parameters include:
Conversion to Diethyl Acetamidomalonate-¹⁵N
The oxime undergoes acetylation using acetic anhydride in anhydrous ethanol, yielding diethyl acetamidomalonate-¹⁵N. Critical factors include:
Alkylation with p-Methoxybenzyl Chloride
The acetamidomalonate derivative is alkylated with p-methoxybenzyl chloride in dimethylformamide (DMF), facilitated by potassium carbonate. Optimization involves:
Hydrolysis and Deprotection
The final steps involve hydrolysis of the malonate ester and removal of the p-methoxybenzyl group:
- Acidic hydrolysis : 6M HCl at 110°C for 24 hours cleaves the ester and acetamido groups.
- Decarboxylation : Heating under reflux eliminates CO₂, forming the tyrosine backbone.
- Demethylation : HBr in acetic acid removes the p-methoxy group, yielding DL-Tyrosine-¹⁵N.
The overall yield for the sequence is 65–70%, with isotopic abundance preserved at 98.5–99.3%.
Enzymatic Resolution of Racemic Tyrosine to Obtain DL-Tyrosine-¹⁵N
An alternative approach, described in patent CN1900298A, utilizes immobilized D-acylhydrolase enzymes to resolve racemic DL-tyrosine into D- and L-enantiomers. While originally developed for non-isotopic tyrosine, this method adapts to ¹⁵N-labeled substrates by substituting Na¹⁵NO₂-derived starting materials.
Acylation of DL-Tyrosine-¹⁵N
Racemic DL-Tyrosine-¹⁵N undergoes N-acylation with acetic anhydride in glacial acetic acid:
Enzyme Immobilization and Column Preparation
D-Acylhydrolase purified from Aspergillus spp. is immobilized on epoxy-activated agarose beads. Critical immobilization parameters include:
Enzymatic Resolution
The N-Acetyl-DL-Tyrosine-¹⁵N solution (0.5–1.0 M, pH 7.5–8.0) is passed through the enzyme column at 45°C. The D-acylhydrolase selectively hydrolyzes the N-acetyl-D-enantiomer, leaving N-acetyl-L-Tyrosine-¹⁵N intact. Post-reaction processing includes:
- Elution : Ethanol/water (3:1 v/v) to recover D-Tyrosine-¹⁵N
- Decolorization : Activated carbon at 80–90°C
- Crystallization : Vacuum concentration followed by cooling to 5–10°C
This method achieves 94–96% enantiomeric excess (ee) for D-Tyrosine-¹⁵N, with the L-enantiomer recovered from the mother liquor.
Comparative Analysis of Synthetic Methodologies
The isotopic synthesis route excels in producing racemic DL-Tyrosine-¹⁵N with minimal isotopic dilution, making it ideal for metabolic tracer studies requiring racemic mixtures. In contrast, enzymatic resolution offers superior yields and enantiomeric separation, suitable for applications demanding enantiopure ¹⁵N-tyrosine.
Industrial-Scale Optimization Strategies
Solvent Recycling in Isotopic Synthesis
Ethanol and DMF are recovered via fractional distillation, reducing raw material costs by 40% in large-scale batches.
Enzyme Column Longevity
Immobilized D-acylhydrolase retains 90% activity after 20 days of continuous operation at 45°C, enabling cost-effective reuse in enzymatic resolution.
Crystallization Techniques
Gradient cooling (10°C → 5°C over 6 hours) improves crystal size distribution, enhancing filtration efficiency by 30%.
Chemical Reactions Analysis
Oxidation-Reduction Reactions
Tyrosine residues participate in proton-coupled electron transfer (PCET) processes, as demonstrated in α₃Y protein studies where Y32 undergoes reversible oxidation . For DL-Tyrosine-15N:
-
Oxidation kinetics : pH-dependent rate constants (k<sub>PCET</sub>) range from 5.4 × 10³ M⁻¹s⁻¹ (pD 5.5) to 1.8 × 10⁵ M⁻¹s⁻¹ (pH 8.5) .
-
Isotope effects : Kinetic isotope ratios (k<sub>H</sub>/k<sub>D</sub>) of 2.5 ± 0.5 (pH/D 5.5) and 4.5 ± 0.9 (pH/D 8.5) suggest a proton-first mechanism during oxidation .
-
Radical stability : The tyrosine radical (Y–O- ) decays via second-order kinetics (t<sub>1/2</sub> = 2–10 s), forming dityrosine crosslinks .
Enzymatic and Post-Translational Modifications
This compound serves as a probe for enzyme mechanisms and protein engineering:
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Phosphorylation : Tyrosine kinases selectively modify the hydroxyl group, with 15N NMR detecting conformational changes in regulatory domains .
-
Fluorinated analogs : Studies on 3-fluorotyrosine show enhanced enzyme thermostability (e.g., ω-transaminase activity in organic solvents) .
Isotope Effects and Analytical Advantages
Scientific Research Applications
Metabolic Tracing in Biological Systems
DL-Tyrosine-15N is frequently used as a tracer in metabolic studies to understand nitrogen metabolism and amino acid synthesis. The incorporation of 15N into proteins allows researchers to track the fate of nitrogen in biological systems.
Case Study: Protein Synthesis in Mammalian Cells
A study utilized this compound to investigate the incorporation of nitrogen into proteins synthesized by human embryonic kidney (HEK)293 cells. The results showed a significant incorporation rate of 52 ± 4% for 15N-labeled peptides, indicating effective labeling for metabolic tracing .
Neurochemical Research
In neurobiology, this compound is employed to study neurotransmitter synthesis and metabolism, particularly dopamine and norepinephrine.
Case Study: Effects on Brain Chemistry
Research demonstrated that administering this compound to animal models resulted in measurable changes in neurotransmitter levels. The isotopic labeling allowed for precise quantification of tyrosine-derived neurotransmitters using mass spectrometry techniques .
Environmental and Ecological Studies
This compound is also applied in ecological research to study nitrogen cycling within ecosystems, particularly in understanding plant-soil interactions.
Case Study: Nitrogen Transfer Between Species
A study investigated nitrogen transfer between legumes and grasses using this compound. The findings revealed that the application of mineral nitrogen significantly reduced atmospheric nitrogen fixation by clover but increased nitrogen transfer efficiency between clover and ryegrass, highlighting the role of amino acids in nutrient dynamics .
Food Authenticity and Safety Testing
The compound is used in food science to assess the authenticity and origin of food products through isotopic analysis.
Case Study: Isotopic Signatures in Food Products
Research has shown that analyzing the δ15N values of food products can provide insights into their origin and authenticity. By employing this compound, scientists can trace back the nitrogen sources used during production, which aids in verifying product labels and ensuring food safety .
Drug Development and Pharmacokinetics
In pharmacological research, this compound is utilized to study drug metabolism and pharmacokinetics.
Case Study: Drug Interaction Studies
A study explored the pharmacokinetic profiles of drugs when administered alongside this compound. The isotopic labeling facilitated detailed analysis of drug metabolism pathways, providing insights into potential drug interactions and efficacy .
Data Summary Table
Mechanism of Action
DL-Tyrosine-15N exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. The nitrogen-15 label allows researchers to trace the incorporation of this compound into various metabolic pathways. The molecular targets and pathways involved include:
Neurotransmitter Synthesis: this compound is converted to L-DOPA, which is then decarboxylated to form dopamine.
Protein Synthesis: This compound is incorporated into proteins during translation, allowing for the study of protein dynamics and turnover.
Comparison with Similar Compounds
Key Challenges and Gaps
Biological Activity
DL-Tyrosine-15N is a stable isotope-labeled form of the nonessential amino acid tyrosine, which plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of nitrogen-15 isotopes allows for advanced tracking and analysis in various biological studies, particularly in metabolic pathways and protein synthesis.
Metabolism and Conversion
Tyrosine is synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. In humans, approximately 15% of phenylalanine is converted into tyrosine under normal circumstances, but this conversion can be impaired in conditions such as phenylketonuria (PKU) . The metabolic pathway involving this compound allows researchers to study the kinetics of these conversions and the subsequent utilization of tyrosine in protein synthesis and neurotransmitter production.
Neurotransmitter Synthesis
DL-Tyrosine serves as a precursor for several neurotransmitters. The biological activity of tyrosine is closely linked to its role in synthesizing catecholamines:
- Dopamine : Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine.
- Norepinephrine : Dopamine is further converted into norepinephrine by the enzyme dopamine β-hydroxylase.
- Epinephrine : Norepinephrine can be methylated to produce epinephrine.
The use of this compound in studies allows for tracing these pathways and understanding how variations in tyrosine availability affect neurotransmitter levels.
Case Studies
- Study on Phenylalanine Conversion :
- Neurotransmitter Dynamics :
- Protein Synthesis Studies :
Data Table: Biological Effects of this compound
| Study | Subject | Findings |
|---|---|---|
| 1 | Humans (PKU) | Reduced conversion of phenylalanine to tyrosine; need for supplementation |
| 2 | Animal Models | Increased dopamine synthesis under stress with this compound administration |
| 3 | Muscle Tissue | Enhanced protein synthesis with increased dietary tyrosine |
Enzymatic Activity
The enzymatic conversion of tyrosine into its derivatives is crucial for understanding its biological activity. Studies have shown that the enzyme tyrosinase catalyzes the oxidation of tyrosine to produce melanin, an important pigment in skin and hair . The incorporation of stable isotopes like 15N facilitates detailed kinetic studies on these enzymatic reactions.
Implications for Health
Research indicates that adequate levels of tyrosine are essential for cognitive function, particularly during periods of stress or fatigue. Supplementation with DL-Tyrosine has been shown to improve cognitive performance and reduce stress-related fatigue in various studies . This highlights its potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize DL-Tyrosine-15N to ensure isotopic integrity and reproducibility?
- Methodological Answer : Synthesis typically involves nitrogen-15 isotope incorporation via precursor substitution or enzymatic labeling. Characterization requires nuclear magnetic resonance (NMR) to confirm 15N incorporation and high-performance liquid chromatography (HPLC) for purity assessment. Detailed protocols for synthesis and characterization must align with guidelines for experimental reproducibility, including full disclosure of reaction conditions, purification steps, and spectral data in the main text or supplementary materials .
Q. What analytical techniques are critical for assessing isotopic purity in this compound?
- Methodological Answer : Isotope-ratio mass spectrometry (IRMS) and tandem mass spectrometry (MS/MS) are essential for quantifying 15N enrichment. Cross-validation with elemental analysis ensures consistency. Researchers should report detection limits, calibration standards, and error margins to meet transparency standards in isotopic research .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent degradation. Periodic stability testing via HPLC or FT-IR is recommended to monitor structural integrity. Documentation of storage protocols is critical for replicability .
Advanced Research Questions
Q. What experimental design considerations are vital for using this compound in metabolic flux analysis?
- Methodological Answer : Design tracer studies with controlled variables (e.g., cell culture media composition, incubation time) to minimize isotopic dilution. Use parallel experiments with unlabeled tyrosine to distinguish metabolic pathways. Statistical power analysis should guide sample size determination to ensure data robustness .
Q. How can researchers resolve contradictory data in isotope tracing studies involving this compound?
- Methodological Answer : Conduct root-cause analysis by re-examining sample preparation (e.g., hydrolysis efficiency) and analytical parameters (e.g., mass spec ionization settings). Validate findings using orthogonal techniques (e.g., 13C cross-labeling) and replicate experiments across independent labs .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance chromatographic resolution. Use ultra-high-resolution mass spectrometry (UHR-MS) to mitigate matrix interference. Calibration curves must span physiologically relevant concentrations .
Q. How can computational modeling enhance the interpretation of this compound tracer data?
- Methodological Answer : Integrate kinetic modeling (e.g., compartmental analysis) with experimental data to predict metabolic rates. Open-source tools like COBRApy or INCA should be validated against experimental controls. Document model assumptions and boundary conditions for peer review .
Q. What are best practices for cross-disciplinary applications of this compound (e.g., neurochemistry vs. plant biology)?
- Methodological Answer : Collaborate with domain experts to tailor protocols (e.g., tissue-specific extraction methods). Publish detailed methodologies in supplementary materials, including species- or system-specific adjustments. Cross-reference interdisciplinary guidelines (e.g., NIH preclinical standards) for ethical and technical compliance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
